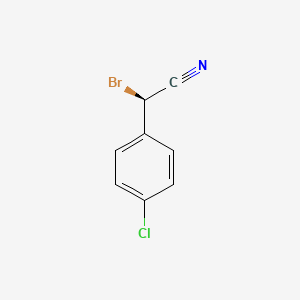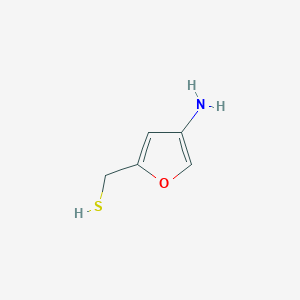
(4-Aminofuran-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminofuran-2-yl)methanethiol is an organic compound characterized by the presence of a furan ring substituted with an amino group at the 4-position and a methanethiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminofuran-2-yl)methanethiol typically involves the functionalization of a furan ring. One common method is the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol compound .
Industrial Production Methods
The use of microwave-assisted synthesis and catalytic processes may be employed to enhance reaction efficiency and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminofuran-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Aminofuran-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-Aminofuran-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This reactivity is exploited in biochemical assays and therapeutic applications. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethanethiol: Similar structure but lacks the amino group, primarily used in flavor and fragrance industries.
Methanethiol: Simplest thiol, used as a biomarker for certain diseases.
Cysteine: An amino acid with a thiol group, plays a crucial role in protein structure and function.
Uniqueness
(4-Aminofuran-2-yl)methanethiol is unique due to the presence of both an amino group and a thiol group on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H7NOS |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
(4-aminofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c6-4-1-5(3-8)7-2-4/h1-2,8H,3,6H2 |
InChI-Schlüssel |
HEZFTIXGEKTEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1N)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


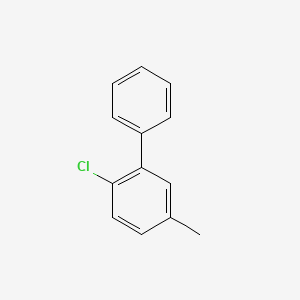
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)

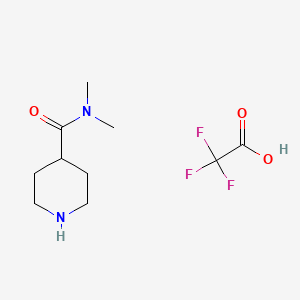
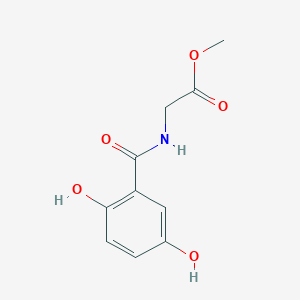

![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)

![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
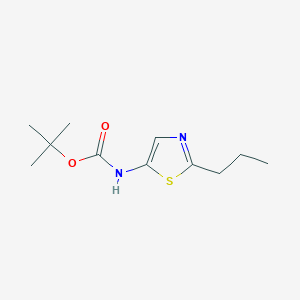
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

